3,4-Dimethyl-6-[(propan-2-yl)oxy][1,2]oxazolo[5,4-b]pyridine
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Overview
Description
3,4-Dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dimethylpyridine with propan-2-ol in the presence of a dehydrating agent to form the oxazole ring . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,4-Dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole moiety.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
What sets 3,4-dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
89247-03-0 |
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Molecular Formula |
C11H14N2O2 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3,4-dimethyl-6-propan-2-yloxy-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H14N2O2/c1-6(2)14-9-5-7(3)10-8(4)13-15-11(10)12-9/h5-6H,1-4H3 |
InChI Key |
JBHSWUHPXMNTRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=NO2)C)OC(C)C |
Origin of Product |
United States |
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